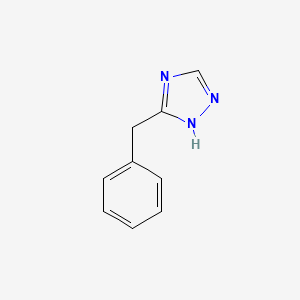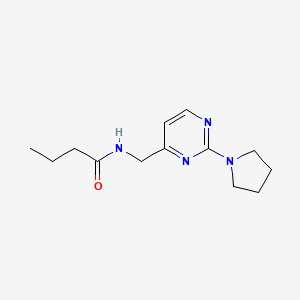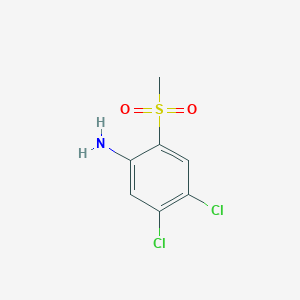![molecular formula C19H21N3O4 B2892401 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797700-62-9](/img/structure/B2892401.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
Research indicates the utility of urea derivatives in inhibiting Rho-associated protein kinases (ROCK1 and 2), which are critical in various physiological processes. For instance, pyridylthiazole-based ureas have been identified as potent ROCK inhibitors. These inhibitors exhibit significant potency due to specific structural features, such as hydroxy, methoxy, and amino groups at certain positions, and have shown effective inhibition of ROCK in human lung cancer cells by suppressing phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).
Synthesis and Biological Evaluation of Urea Derivatives
The synthesis and evaluation of urea derivatives for biological activity have been a focal point of research. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some of these derivatives demonstrated potent antiproliferative effects, particularly against breast carcinoma MCF-7 cell lines, highlighting their potential as lead compounds in the development of new anticancer drugs (Perković et al., 2016).
Anticancer and Anti-Biofilm Activity
A library of novel 2-(het)arylpyrrolidine-1-carboxamides, synthesized through a modular approach involving the cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas, has shown promising anti-cancer activities both in vitro and in vivo. These compounds exhibited significant activity towards M-Hela tumor cell lines and demonstrated the ability to effectively suppress bacterial biofilm growth, positioning them as potential candidates for anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Anion Recognition Properties
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized and characterized, demonstrating anion recognition properties. These compounds exhibit specific electronic properties, making them suitable for applications in photophysical studies and potentially in sensing technologies (Singh et al., 2016).
Virtual Screening and Pharmacokinetics
Virtual screening targeting the urokinase receptor has led to the identification of compounds with potential anti-Parkinsonian and anticancer activities. These compounds, including derivatives of 1-(benzo[d][1,3]dioxol-5-yl), have shown to block angiogenesis, inhibit cell growth, induce apoptosis, and exhibit suitable pharmacokinetic properties for oral administration. Such findings underscore the therapeutic potential of these derivatives in treating diseases like breast cancer and Parkinson's disease (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-8-9-22(11-16)15-5-2-13(3-6-15)20-19(23)21-14-4-7-17-18(10-14)26-12-25-17/h2-7,10,16H,8-9,11-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWFDYPHDAGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2892325.png)
![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)
![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)
![3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2892332.png)
![(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2892333.png)




